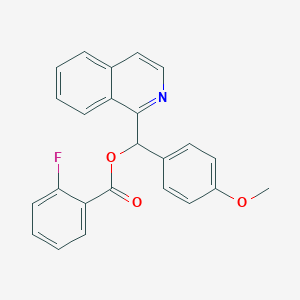

Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate, also known as ML277, is a small molecule that has been studied for its potential as a therapeutic agent. It belongs to the class of compounds known as potassium channel modulators and has been shown to selectively activate the KCNQ1 potassium channel.

Aplicaciones Científicas De Investigación

- Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate (abbreviated as QUINOL) serves as a reliable N–O chelating ligand. It has been employed in the controlled polymerization of cyclic esters. Specifically, QUINOL acts as a ligand in asymmetric catalysis, where it coordinates with metal centers to enhance selectivity and efficiency .

- QUINOL is an atropisomeric heterobiaryl, characterized by axial chirality. Researchers have developed a direct oxidative cross-coupling reaction between isoquinolines and 2-naphthols to synthesize QUINOL scaffolds in a metal-free manner. This approach provides a straightforward and scalable route, overcoming the limitations of traditional Suzuki–Miyaura coupling reactions .

- QUINOL serves as a platform molecule for creating other iconic ligands. For instance:

- A novel organic dye derived from QUINOL has shown promise as a vesicle stain in confocal fluorescence microscopy imaging. This application highlights the compound’s potential in biological research and imaging techniques .

- While specific studies on QUINOL’s pharmacological properties are limited, its unique structure and chelating properties make it an interesting candidate for further exploration. Researchers may investigate its potential as a drug scaffold or ligand for specific receptors.

- The ability to synthesize axially chiral biaryl skeletons efficiently impacts material science. QUINOL derivatives could serve as building blocks for functional materials, such as polymers, liquid crystals, or luminescent compounds .

Chelating Ligands in Catalysis

Atropisomeric Heterobiaryl Synthesis

QUINOL-Derived Ligands

Organic Dyes and Imaging Agents

Medicinal Chemistry and Pharmacology

Material Sciences and Functional Materials

Propiedades

IUPAC Name |

[isoquinolin-1-yl-(4-methoxyphenyl)methyl] 2-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO3/c1-28-18-12-10-17(11-13-18)23(29-24(27)20-8-4-5-9-21(20)25)22-19-7-3-2-6-16(19)14-15-26-22/h2-15,23H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHFKAJNDDHTHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methyl-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2587082.png)

![N-(3,4-difluorophenyl)-2-(4-fluorophenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2587084.png)

![4-Amino-5-(4-methoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one](/img/structure/B2587090.png)

![N-(2-ethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2587091.png)

![Ethyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2587092.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]piperazine](/img/structure/B2587098.png)